5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features a thiazole ring fused with a pyridine ring and an octahydropyrrolo-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to its active site and preventing substrate access . This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell growth, survival, and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar thiazole-pyridine core and have been studied for their PI3K inhibitory activity.
Pyrano[2,3-d]thiazole derivatives: These compounds also feature a thiazole ring and have applications in medicinal chemistry.
Uniqueness
5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its fused ring structure, which imparts specific electronic and steric properties that can enhance its binding affinity and selectivity for certain biological targets. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-10-6-4-16(5-7(6)11(18)15-10)12-14-8-3-13-2-1-9(8)19-12/h1-3,6-7H,4-5H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMQQBIOLWZNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC4=C(S3)C=CN=C4)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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